Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d][1,3]dioxole core, which is a common structural motif in many biologically active molecules. The presence of bromine, tert-butoxycarbonyl (Boc) protected amine, and cyclohexyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Bromination: Introduction of the bromine atom to the benzo[d][1,3]dioxole core.
Cyclohexylation: Attachment of the cyclohexyl group through a suitable coupling reaction.
Protection: Protection of the amine group with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Esterification: Formation of the methyl ester at the carboxylate position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed to reveal the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).
Hydrolysis: Aqueous base or acid.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving the benzo[d][1,3]dioxole core.
Medicine: Potential use in drug discovery and development due to its structural similarity to biologically active compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate would depend on its specific application. In general, compounds with a benzo[d][1,3]dioxole core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the bromine atom and Boc-protected amine can further modulate these interactions.
Comparison with Similar Compounds
Similar compounds to Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate include:
Methyl 7-bromo-2-(trans-4-aminocyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate: Lacks the Boc protection.
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxamide: Contains an amide instead of an ester.
Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-sulfonate: Contains a sulfonate group instead of a carboxylate.
These compounds share structural similarities but differ in functional groups, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H30BrNO6 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
methyl 7-bromo-2,4-dimethyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H30BrNO6/c1-12-15(19(25)27-6)11-16(23)18-17(12)28-22(5,29-18)13-7-9-14(10-8-13)24-20(26)30-21(2,3)4/h11,13-14H,7-10H2,1-6H3,(H,24,26) |
InChI Key |
KJFAIHNDABYTCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)OC(O2)(C)C3CCC(CC3)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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